7-ethyl-8-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
The compound 7-ethyl-8-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide features a pyrimido[2,1-b][1,3]thiazine core, a bicyclic system fused via a thiazine (six-membered ring with sulfur and nitrogen) and pyrimidine. Key substituents include:
Properties
IUPAC Name |
7-ethyl-8-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c1-3-9-7(2)18-12-19(11(9)21)4-8(5-22-12)10(20)17-6-13(14,15)16/h8H,3-6H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAXQQYACIGSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-ethyl-8-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide , with CAS number 1421482-79-2, is a member of the pyrimidine-thiazine family. Its unique structural features and the presence of trifluoroethyl groups suggest potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆F₃N₃O₂S |
| Molecular Weight | 335.35 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- A derivative of this class demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli , suggesting a potential role in treating bacterial infections .
Anticancer Activity
Research has shown that thiazine derivatives can display anticancer properties. In one study:
- The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) and exhibited cytotoxic effects with IC50 values in the low micromolar range .
The proposed mechanism of action for the biological activity includes:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with the DNA replication process in bacterial cells.
- Apoptosis Induction : Studies indicate that certain derivatives can trigger apoptosis in cancer cells by activating caspase pathways .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a related thiazine compound:
- Objective : To test the effectiveness against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed.
- Results : The compound showed zones of inhibition ranging from 10 mm to 25 mm against tested strains .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential:
Comparison with Similar Compounds
Pyrimido[2,1-b][1,3]oxazine Derivatives
Example : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (–3).
- Core Differences : Oxazine (oxygen atom) vs. thiazine (sulfur) in the target compound. Oxygen reduces ring electron density compared to sulfur, affecting reactivity and binding interactions.
- Substituent Contrasts: Methylthio group at position 8 acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols) . Cyano group at position 7 stabilizes the electron-deficient pyrimidine ring via conjugation. 4-Chlorophenyl and phenyl groups introduce steric bulk and lipophilicity, absent in the target compound.
- Reactivity : The methylthio group in the oxazine derivative facilitates cyclization and electrophilic reactions, unlike the ethyl/methyl substituents in the target compound, which prioritize stability .
Thiazolo[3,2-a]pyrimidine Derivatives
Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ().
- Core Differences : Thiazolo[3,2-a]pyrimidine (five-membered thiazole fused to pyrimidine) vs. the six-membered thiazine in the target. The thiazolo system is partially unsaturated, leading to a flattened boat conformation with a dihedral angle of 80.94° between fused rings .
- Ethyl carboxylate at position 6 differs from the trifluoroethyl carboxamide in the target, impacting solubility and metabolic pathways.
- Conformational Impact : The puckered pyrimidine ring in the thiazolo derivative may limit binding to planar active sites compared to the more flexible tetrahydropyrimidothiazine core .
Thiadiazolo[3,2-a]pyrimidine Derivatives
Example : 2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine ().
- Core Differences : Thiadiazole (five-membered ring with two nitrogens and sulfur) fused to pyrimidine, creating distinct electronic properties vs. the thiazine-based target.
- Substituent Contrasts : Phenyl group at position 7 and carboxamido at position 6 parallel the target’s substituents but lack fluorination.
Role of Fluorination: Trifluoroethyl Group
The N-(2,2,2-trifluoroethyl)carboxamide in the target compound confers:
- Enhanced Lipophilicity : Fluorine’s electronegativity increases membrane permeability .
- Metabolic Stability: C-F bonds resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogs like the oxazine derivative’s methylthio group .
- Reduced Basicity : The electron-withdrawing trifluoroethyl group lowers the pKa of adjacent amines, improving solubility at physiological pH .
Data Tables
Table 1: Structural Comparison
Table 2: Physicochemical Properties (Inferred)
| Property | Target Compound | Pyrimido-oxazine Derivative | Thiazolo-pyrimidine Derivative |
|---|---|---|---|
| logP | ~3.5 (high due to trifluoroethyl) | ~2.8 (cyano reduces lipophilicity) | ~2.2 (polar trimethoxy groups) |
| Hydrogen Bond Acceptors | 5 (oxo, carboxamide, thiazine N/S) | 6 (oxo, cyano, oxazine O/N) | 7 (oxo, carboxylate, thiazole N/S) |
| Metabolic Stability | High (C-F bonds) | Moderate (methylthio is labile) | Low (ester hydrolysis prone) |
Research Findings and Implications
- Synthetic Accessibility : The oxazine derivative (–3) is synthesized via cyclization of chalcone intermediates, while the thiazolo compound () requires refluxing with chloroacetic acid and aldehydes. The target compound’s trifluoroethyl group may necessitate specialized fluorination steps .
- Biological Interactions: The oxazine derivative’s methylthio group enables covalent binding to nucleophiles (e.g., cysteine residues), whereas the target compound’s inert substituents may favor non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
